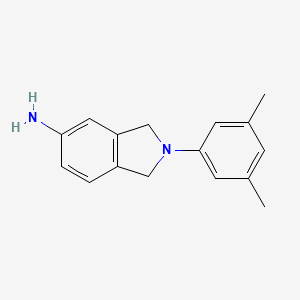
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound features an amine group at the 5-position and a 3,5-dimethylphenyl group at the 2-position of the isoindole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- typically involves the following steps:
Formation of the Isoindole Ring: This can be achieved through cyclization reactions involving suitable precursors such as ortho-substituted benzylamines.
Introduction of the Amine Group: The amine group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the 3,5-Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Isoindol-5-amine: Lacks the 3,5-dimethylphenyl group.
2-Phenyl-1H-isoindole: Contains a phenyl group instead of a 3,5-dimethylphenyl group.
1H-Isoindole-5-carboxylic acid: Features a carboxylic acid group instead of an amine.
Uniqueness
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- is unique due to the presence of both an amine group and a 3,5-dimethylphenyl group, which may confer specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
651733-97-0 |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenyl)-1,3-dihydroisoindol-5-amine |
InChI |
InChI=1S/C16H18N2/c1-11-5-12(2)7-16(6-11)18-9-13-3-4-15(17)8-14(13)10-18/h3-8H,9-10,17H2,1-2H3 |
InChI-Schlüssel |
AQKVLNMASBINFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


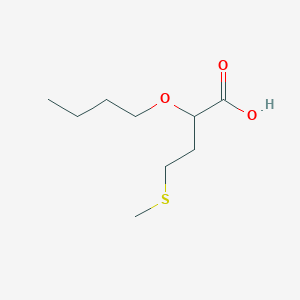
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
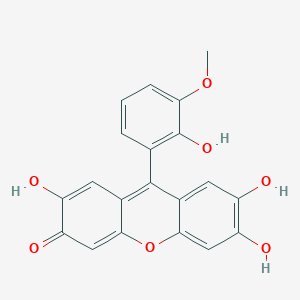
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)
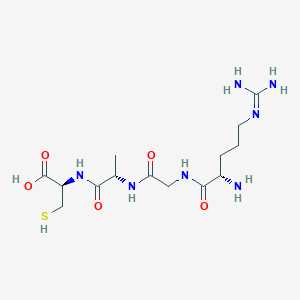
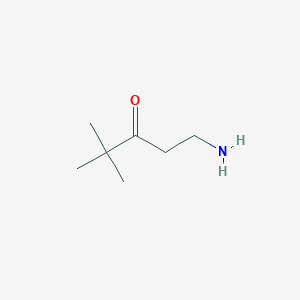


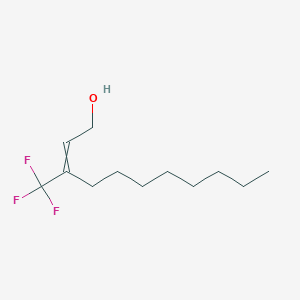
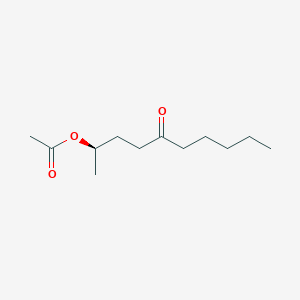
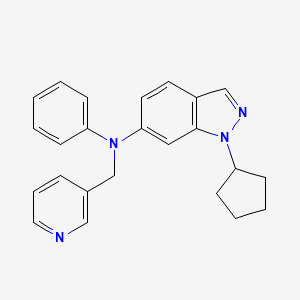
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
